

PRO-905: Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: **PRO-905**
Cat. No.: **B12390446**

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These application notes provide a comprehensive overview of the synthesis, purification, and characterization of **PRO-905**, a novel phosphoramidate protide of thioguanosine monophosphate (TGMP). Additionally, detailed protocols for its use in research settings are outlined, particularly in the context of its application as a purine antimetabolite for cancer research.

Introduction

PRO-905 is a cutting-edge investigational compound designed to efficiently deliver the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), into tumor cells.^{[1][2][3]} As a phosphoramidate protide, **PRO-905** is engineered to bypass the initial, often rate-limiting, phosphorylation step required by traditional thiopurine prodrugs like 6-mercaptopurine (6-MP).^{[1][4]} This targeted delivery mechanism enhances the intracellular concentration of the active metabolite, leading to more effective disruption of the purine salvage pathway and subsequent inhibition of DNA and RNA synthesis in cancer cells.^{[1][2]} Research has demonstrated that **PRO-905** exhibits potent single-agent activity and can be effectively combined with other therapies, such as glutamine amidotransferase inhibitors, to suppress tumor growth in preclinical models of malignant peripheral nerve sheath tumors (MPNST).^{[1][2][3]}

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis, purification, and preclinical efficacy of **PRO-905**.

Parameter	Value	Reference
Purity (Post-HPLC Purification)	>99.5%	[5]
Synthesis Yield (Final Step)	55%	[5]
Tumor Delivery of TGMP (vs. 6-MP)	>2.5-fold enhanced	[2]
In vitro IC50 (sNF96.2 MPNST cells)	Dose-dependent inhibition of colony formation	[1]
In vivo Efficacy (MPNST PDX model)	Significant tumor growth inhibition	[1][2]

Experimental Protocols

Synthesis of PRO-905

The synthesis of **PRO-905** is a four-step process starting from 2',3'-O-isopropylideneguanosine.[1]

Step 1: Synthesis of Isopropyl (((4R)-6-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1][3]dioxol-4-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate (Compound 902)

- Start with a solution of 2',3'-O-isopropylideneguanosine (500 mg; 1.55 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
- Reduce the volume of the solution to approximately 5 mL by evaporation.
- Cool the resulting cloudy solution to 0 °C.
- Under constant stirring, add tert-butylmagnesium chloride (1M solution in THF; 2.13 mL).
- After 5 minutes, add isopropyl [chloro(phenoxy)phosphoryl]-L-alaninate (758 mg; 2.48 mmol) dissolved in 2 mL of DMF.

- Continue stirring the mixture at 0 °C for 5 minutes, and then allow it to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).
- Once the reaction is complete, evaporate the reaction mixture.
- Co-evaporate the residue with toluene.
- Purify the product by column chromatography on silica gel (150 mL). Elute by-products with chloroform:methanol (95:5), followed by elution of the desired product with chloroform:methanol (9:1).
- The yield is approximately 580 mg (63%) of a white amorphous solid.[5]

Step 2: Synthesis of the 6-thioguanosine analogue (Compound 904)

The detailed protocol for this step is not fully available in the provided search results. The general procedure involves the reaction of Compound 902 with anhydrous sodium hydrogen sulfide to convert the 6-oxo group to a 6-thio group.

Step 3: Deprotection of the Isopropylidene Group

The detailed protocol for this step is not fully available in the provided search results. This step involves the removal of the 2',3'-O-isopropylidene protecting group from Compound 904 to yield **PRO-905**. This is typically achieved under acidic conditions.

Step 4: Final Purification of **PRO-905** (Compound 905)

- Perform a final purification of the product using column chromatography on silica gel (50 mL) with the same conditions as in Step 1.
- The final yield is approximately 167 mg (55%) of a white foam.[5]

Purification of **PRO-905**

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of **PRO-905** to achieve a purity of >99.5%. [1]

Protocol:

- Column: A suitable reverse-phase C18 column.
- Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid as a modifier). The specific gradient will need to be optimized.
- Detection: UV detection at a wavelength appropriate for the chromophore of **PRO-905** (e.g., ~254 nm and ~340 nm).
- Injection Volume and Concentration: Dissolve the crude **PRO-905** in a suitable solvent (e.g., DMSO or mobile phase A) at a concentration appropriate for the column size and load.
- Fraction Collection: Collect fractions corresponding to the main peak.
- Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize to obtain the final product as a solid.

Characterization of **PRO-905**

The identity and purity of the synthesized **PRO-905** should be confirmed using the following analytical techniques:

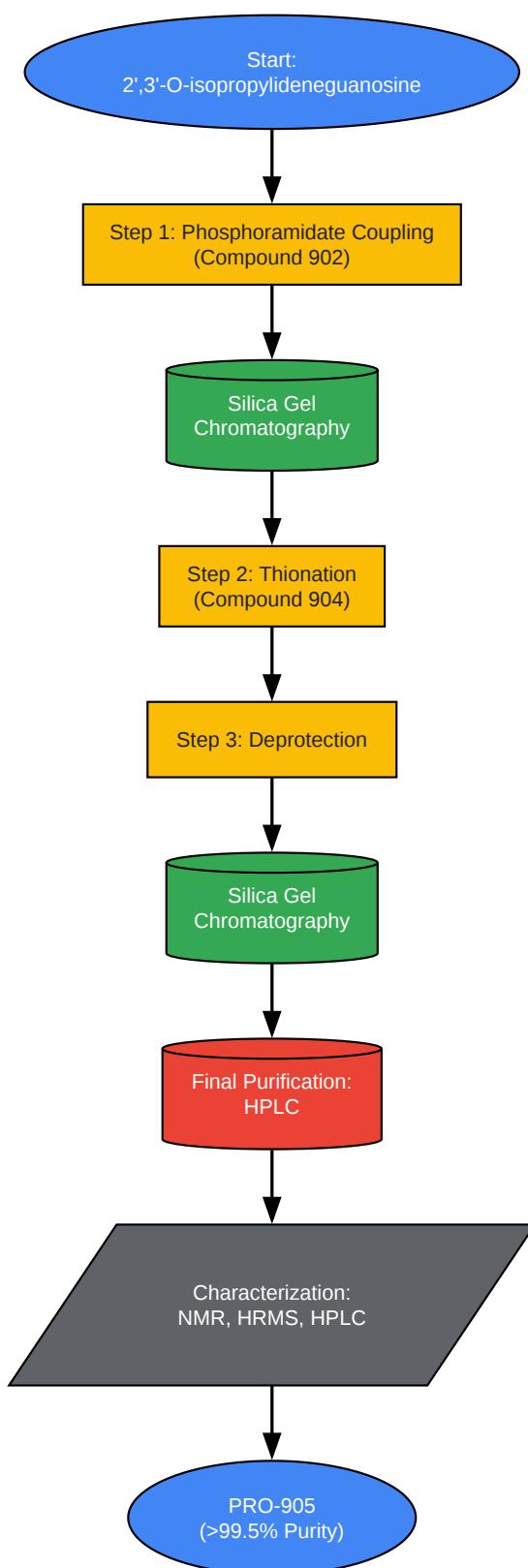
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

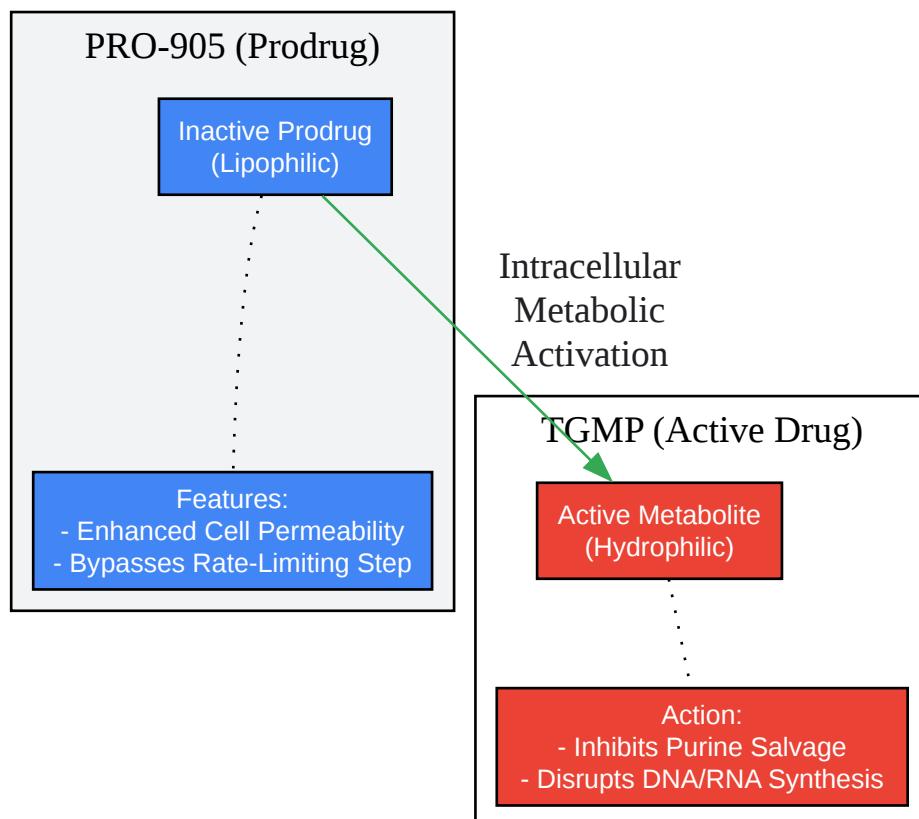
Visualizations

Signaling Pathway of **PRO-905** Action

Caption: Intracellular activation and mechanism of action of **PRO-905**.

Experimental Workflow for PRO-905 Synthesis and Purification





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